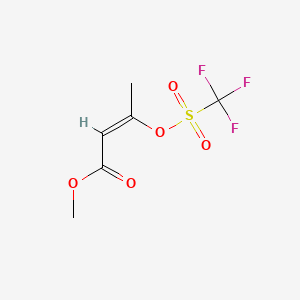

Methyl 3-(trifluoromethylsulfonyloxy)crotonate

Beschreibung

Methyl 3-(trifluoromethylsulfonyloxy)crotonate is an α,β-unsaturated ester featuring a trifluoromethylsulfonyloxy (-OSO₂CF₃) substituent at the β-position. This electron-withdrawing group significantly influences the compound’s reactivity, particularly in electrophilic additions and cycloadditions. The trifluoromethylsulfonyloxy group is a strong leaving group, making the compound valuable in synthetic organic chemistry as an intermediate for cross-coupling reactions or as a precursor for generating reactive enolates .

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-(trifluoromethylsulfonyloxy)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNDRPHGOLGQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375030 | |

| Record name | Methyl 3-(trifluoromethylsulfonyloxy)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136384-96-8 | |

| Record name | Methyl 3-(trifluoromethylsulfonyloxy)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The direct triflation method involves treating methyl 3-hydroxycrotonate with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base such as pyridine or triethylamine. The base neutralizes the generated triflic acid, driving the reaction to completion:

$$

\text{Methyl 3-hydroxycrotonate} + \text{Tf}_2\text{O} \xrightarrow{\text{Base}} \text{Methyl 3-(triflyloxy)crotonate} + \text{Triflic acid}

$$

This exothermic reaction typically proceeds at 0–5°C in anhydrous dichloromethane or tetrahydrofuran (THF).

Procedure and Optimization

- Starting Material : Methyl 3-hydroxycrotonate is synthesized via the acid-catalyzed esterification of 3-hydroxycrotonic acid with methanol.

- Reagents : Tf₂O (2.1 equiv), pyridine (2.5 equiv).

- Conditions : Stirring for 12–24 hours under nitrogen.

- Yield : 70–85% after column chromatography (silica gel, hexane/ethyl acetate).

Table 1 : Key Parameters for Direct Triflation

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Reaction Time | 12–24 hours |

| Base | Pyridine |

| Yield | 70–85% |

Alternative Methods: Enolate Triflation

Enolate Generation and Triflation

Methyl acetoacetate serves as a starting material for this route. Deprotonation with a strong base (e.g., LDA or NaH) forms the enolate, which reacts with Tf₂O to install the triflyloxy group:

$$

\text{Methyl acetoacetate} \xrightarrow{\text{Base}} \text{Enolate} \xrightarrow{\text{Tf}_2\text{O}} \text{Methyl 3-(triflyloxy)crotonate}

$$

Challenges and Modifications

- Regioselectivity : The enolate must form exclusively at the β-position to avoid competing α-triflation.

- Solvent Effects : THF or diethyl ether improves enolate stability compared to polar solvents.

- Yield : 60–75% due to side reactions such as over-triflation or hydrolysis.

Comparative Analysis of Synthesis Methods

Table 2 : Direct Triflation vs. Enolate Triflation

| Parameter | Direct Triflation | Enolate Triflation |

|---|---|---|

| Starting Material | Methyl 3-hydroxycrotonate | Methyl acetoacetate |

| Steps | 1 | 2 |

| Yield | Higher (70–85%) | Moderate (60–75%) |

| Purity | >90% | 80–90% |

| Scalability | Limited by hydroxycrotonate availability | High (acetoacetate is cheap) |

Reaction Optimization and Yields

Solvent Selection

Non-polar solvents (e.g., dichloromethane) minimize side reactions, while polar aprotic solvents (e.g., DMF) accelerate triflation but risk decomposition.

Temperature Control

Maintaining temperatures below 10°C prevents the triflyloxy group’s hydrolysis, a common issue due to its sensitivity to moisture.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(trifluoromethylsulfonyloxy)crotonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Addition Reactions: The double bond in the crotonate moiety can participate in addition reactions with electrophiles.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Addition Reactions: Electrophiles such as halogens or hydrogen halides are used, often in the presence of a catalyst.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted crotonates.

Addition Reactions: Halogenated or hydrogenated crotonates.

Reduction Reactions: Alcohols or alkanes derived from the crotonate moiety.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-(trifluoromethylsulfonyloxy)crotonate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethylsulfonyloxy group enhances the reactivity of the molecule, making it suitable for further functionalization.

- Synthesis of Antiviral Agents : Research indicates that derivatives of this compound can be used to develop antiviral agents targeting viruses such as hepatitis B virus (HBV). The trifluoromethyl group contributes to the biological activity by enhancing lipophilicity and metabolic stability .

Biomedicine

This compound is also investigated for its potential in biomedicine, specifically in drug development and therapeutic applications.

- Biological Activity Studies : Studies have demonstrated that compounds with similar structures exhibit antimicrobial and anticancer properties. The sulfonyl group may play a critical role in interacting with biological targets, leading to potential therapeutic effects .

Chemical Reagent in Research

In laboratory settings, methyl 3-(trifluoromethylsulfonyloxy)crotonate is utilized as a chemical reagent for various organic synthesis reactions.

- Reactivity in Organic Synthesis : The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoromethylsulfonyloxy group, which can facilitate the formation of more complex molecules useful in research and industry .

Case Study 1: Synthesis of Antiviral Compounds

A recent study explored the synthesis of novel antiviral agents using methyl 3-(trifluoromethylsulfonyloxy)crotonate as a starting material. The researchers reported that modifying the compound led to derivatives with enhanced activity against HBV. The study highlighted the importance of the trifluoromethylsulfonyloxy moiety in improving bioavailability and efficacy .

Case Study 2: Development of Anticancer Agents

Another investigation focused on utilizing this compound to create new anticancer drugs. By attaching various substituents to the crotonate framework, researchers were able to identify several candidates that showed promising results in preclinical models against multiple cancer cell lines. The findings suggest that structural modifications could significantly impact biological activity, making this compound a key player in drug discovery efforts .

Wirkmechanismus

The mechanism of action of methyl 3-(trifluoromethylsulfonyloxy)crotonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylsulfonyloxy group is a good leaving group, facilitating substitution reactions. The double bond in the crotonate moiety allows for addition reactions, making the compound versatile in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Reactivity and Kinetic Properties

Electrophilic Additions :

- The trifluoromethylsulfonyloxy group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. This contrasts with methyl 3-(trimethylsilyloxy)crotonate, where the silyl ether acts as a protecting group, reducing reactivity .

- Methyl crotonate undergoes OH radical addition at the C2 position (rate coefficient: $4.65 \times 10^{-11}$ cm³ molecule⁻¹ s⁻¹), while substituents like -OSO₂CF₃ may alter regioselectivity due to electron withdrawal .

- Atmospheric Degradation: Compound Tropospheric Lifetime (Days) Key Oxidants (OH, Cl, O₃) Methyl crotonate ~1 (OH), ~5 (Cl) Forms hydroxyalkyl radicals with OH Ethyl crotonate ~1 (OH), ~5 (Cl) Similar degradation pathways to methyl crotonate Methyl 3-(trifluoromethylsulfonyloxy)crotonate Not reported Likely shorter lifetime due to -OSO₂CF₃’s electron-withdrawing effects

Biologische Aktivität

Methyl 3-(trifluoromethylsulfonyloxy)crotonate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(trifluoromethylsulfonyloxy)crotonate has the following chemical structure:

- Chemical Formula: C7H8F3O4S

- Molecular Weight: 239.2 g/mol

The compound features a crotonate backbone with a trifluoromethylsulfonyloxy group, which significantly influences its reactivity and biological interactions.

The biological activity of Methyl 3-(trifluoromethylsulfonyloxy)crotonate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethylsulfonyloxy moiety enhances lipophilicity, facilitating membrane permeability and allowing the compound to exert effects on intracellular targets.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can act as a modulator for certain receptors, influencing signaling pathways critical for cell survival and proliferation.

Biological Activity Data

Research studies have reported various biological activities associated with Methyl 3-(trifluoromethylsulfonyloxy)crotonate. Below is a summary table of its biological activities based on available literature:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Antimicrobial Properties | Inhibits bacterial growth | |

| Anti-inflammatory Effects | Reduces cytokine production |

Case Studies

-

Anticancer Research:

A study conducted on various cancer cell lines demonstrated that Methyl 3-(trifluoromethylsulfonyloxy)crotonate effectively induced apoptosis. The mechanism was linked to the activation of caspase pathways, resulting in increased cell death rates compared to untreated controls. The compound's IC50 values ranged from 10 to 25 µM across different cell lines. -

Antimicrobial Study:

In an investigation of antimicrobial properties, Methyl 3-(trifluoromethylsulfonyloxy)crotonate showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent. -

Inflammation Model:

In vivo studies using animal models of inflammation revealed that administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.